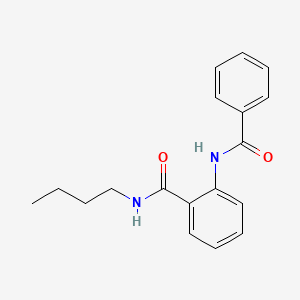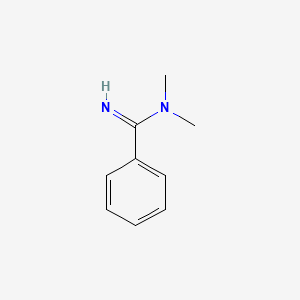![molecular formula C9H9N B14715295 3-Phenyl-1-azabicyclo[1.1.0]butane CAS No. 17945-94-7](/img/structure/B14715295.png)
3-Phenyl-1-azabicyclo[1.1.0]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-azabicyclo[110]butane is a structurally unique compound that belongs to the class of azabicyclo compounds It features a highly strained bicyclic structure with a nitrogen atom at one bridgehead
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-azabicyclo[1.1.0]butane typically involves the formation of the azabicyclo structure through cyclization reactions. One common method involves the treatment of 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane with tert-butyl lithium in tetrahydrofuran (THF) at -78°C . Another approach involves the formation of 1-azabicyclo[1.1.0]butane in situ, followed by deprotonation with sec-butyl lithium .
Industrial Production Methods
Industrial production methods for 3-Phenyl-1-azabicyclo[11 advancements in flow technology and continuous processing may offer potential routes for scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-azabicyclo[1.1.0]butane undergoes a variety of chemical reactions, including:
Addition Reactions: It reacts with sulfenyl and sulfinyl chlorides to form sulfenamides and sulfinamides, respectively.
Three-Component Reactions: It participates in three-component reactions with dimethyl dicyanofumarate and primary aromatic amines, yielding mixtures of (Z)-2-arylamino-3-cyanofumarates and (E)-2-(azetidin-1-yl)-3-cyanomaleates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tert-butyl lithium, sec-butyl lithium, sulfenyl chlorides, sulfinyl chlorides, dimethyl dicyanofumarate, and primary aromatic amines . Reaction conditions often involve low temperatures (e.g., -78°C) and the use of solvents such as THF and dichloromethane .
Major Products
Major products formed from reactions with this compound include sulfenamides, sulfinamides, azetidines, and various substituted fumarates and maleates .
Applications De Recherche Scientifique
3-Phenyl-1-azabicyclo[1.1.0]butane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-azabicyclo[1.1.0]butane involves the strain-release reactions that occur due to the highly strained bicyclic structure. The compound’s reactivity is primarily driven by the cleavage of the central strained bond, leading to the formation of cyclobutanes or azetidines . These reactions often involve nucleophilic addition and ring-opening processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: A four-membered carbocycle with a bridging C(1)-C(3) bond.
1-Azabicyclo[1.1.0]butane: An analog of bicyclo[1.1.0]butane featuring a nitrogen atom at one bridgehead.
Uniqueness
3-Phenyl-1-azabicyclo[1.1.0]butane is unique due to the presence of a phenyl group, which imparts additional reactivity and potential for functionalization compared to its non-phenylated counterparts . The compound’s highly strained structure and ability to participate in a wide range of chemical reactions make it a valuable tool in synthetic organic chemistry and medicinal chemistry .
Propriétés
Numéro CAS |
17945-94-7 |
|---|---|
Formule moléculaire |
C9H9N |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
3-phenyl-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)9-6-10(9)7-9/h1-5H,6-7H2 |
Clé InChI |
HYSAJZJNEJKIMJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(N1C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


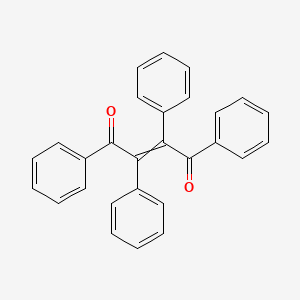
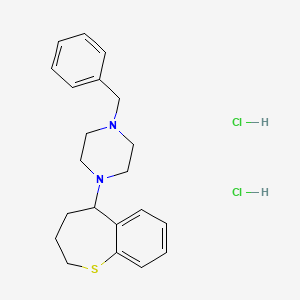
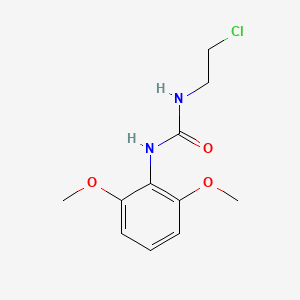

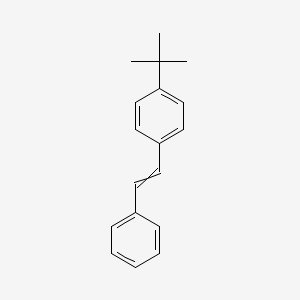
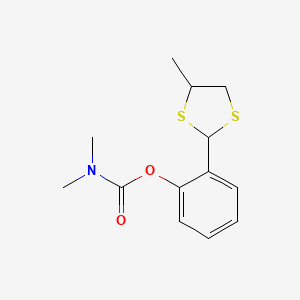

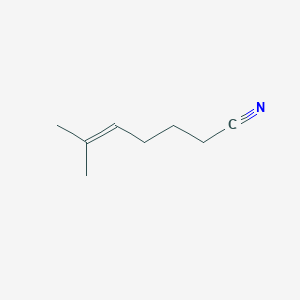

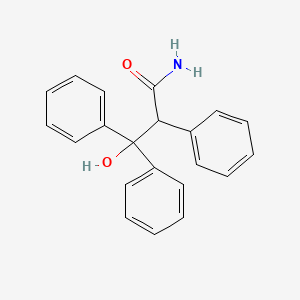
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

